molecular formula C28H29N3O2 B2587795 N-benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide CAS No. 1396750-79-0

N-benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide

Cat. No.: B2587795
CAS No.: 1396750-79-0
M. Wt: 439.559
InChI Key: PJCMATRNIZNWFU-UHFFFAOYSA-N
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Description

“N-benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide” is a chemical compound with the molecular formula C28H29N3O2 and a molecular weight of 439.559. It belongs to the group of benzhydryl compounds, which are organic compounds whose parent structures include diphenylmethane (two benzene rings connected by a single methane), with any number of attached substituents .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple functional groups. It includes a benzhydryl group, a piperidine ring, and a carboxamide group. The benzhydryl group is a common feature in many organic compounds and consists of two benzene rings connected by a single methane .

Scientific Research Applications

HIV-1 Inhibition

One significant application is in the development of HIV-1 inhibitors. For example, a study described the synthesis of piperidine-4-carboxamide CCR5 antagonists, including compounds with high potency against HIV-1. The optimization process involved incorporating polar groups to improve metabolic stability, leading to the discovery of compounds with excellent inhibitory activity against HIV-1 envelope-mediated membrane fusion and CCR5 binding affinity. These compounds demonstrated strong inhibition of CCR5-using HIV-1 clinical isolates replication in human peripheral blood mononuclear cells, suggesting potential as clinical candidates for further development in HIV-1 therapy (Imamura et al., 2006).

Anticonvulsant Activity

Research into anticonvulsant therapies has also utilized structures related to N-benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide. Studies involving analogs based on 2-piperidinecarboxylic acid showed promising results in the MES test in mice, indicating potential leads for developing treatments for tonic-clonic and partial seizures (Ho et al., 2001).

Anti-Acetylcholinesterase Activity

Another area of application is in targeting acetylcholinesterase (AChE) for the treatment of dementia. 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives synthesized and evaluated for anti-AChE activity demonstrated that substituting the benzamide with bulky moieties substantially increased activity. One compound emerged as a potent inhibitor, highlighting the potential for development as an antidementia agent (Sugimoto et al., 1990).

Antimicrobial Agents

Compounds related to this compound have been synthesized and evaluated for antimicrobial activities. Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides showed promising antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro, indicating their potential as antimicrobial agents (Pouramiri et al., 2017).

Antitumor and Cytotoxic Activities

The exploration of this compound derivatives for antitumor and cytotoxic activities has led to the identification of compounds with significant effects against cancer cell lines. For instance, derivatives have shown substantial growth delays in in vivo models of colon tumors, with some compounds demonstrating curative activity. These findings suggest the potential for developing new cancer therapies based on these compounds (Bu et al., 2001).

Future Directions

The future directions for research on “N-benzhydryl-4-(((4-cyanobenzyl)oxy)methyl)piperidine-1-carboxamide” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Piperidine derivatives are of significant interest in the pharmaceutical industry, and ongoing research is likely to continue to explore their potential uses .

Properties

IUPAC Name

N-benzhydryl-4-[(4-cyanophenyl)methoxymethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O2/c29-19-22-11-13-23(14-12-22)20-33-21-24-15-17-31(18-16-24)28(32)30-27(25-7-3-1-4-8-25)26-9-5-2-6-10-26/h1-14,24,27H,15-18,20-21H2,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCMATRNIZNWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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